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Dermaseptin-LI1

Cat. No.: B1577001
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-LI1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of frogs belonging to the subfamily Phyllomedusinae, such as Phyllomedusa hypochondrialis . It is a member of the dermaseptin superfamily, which comprises gene-encoded host defense peptides known for their potent activity against a broad spectrum of pathogens . The peptide sequence is AVWKDFLKNIGKAAGKAVLNSVTDMVNE . Like other dermaseptins, this compound is believed to exert its antimicrobial effect through a mechanism that targets bacterial membranes . These peptides are generally characterized by their ability to adopt an amphipathic alpha-helical structure in hydrophobic environments, such as bacterial membranes . This structure allows them to interact with and disrupt the phospholipid bilayers of microbial cells, leading to increased membrane permeability, cell leakage, and ultimately, cell death . This membrane-targeting mechanism is considered a key reason for the low propensity of bacteria to develop resistance against such peptides . This compound is presented as a valuable research tool for scientists studying novel antibacterial agents, particularly in the face of increasing multidrug-resistant bacteria . Its properties make it of interest for investigations in microbiology, infectious disease, and biophysics. Research applications may include studies on the mechanism of action of antimicrobial peptides, structure-activity relationships, and the development of new anti-infective leads . This product is sourced synthetically. It is provided as a lyophilized powder of high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

AVWKDFLKNIGKAAGKAVLNSVTDMVNE

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Dermaseptin Li1

Isolation and Characterization from Amphibian Skin Secretions

Dermaseptin-LI1 is a member of the dermaseptin (B158304) superfamily of antimicrobial peptides (AMPs), which are key components of the innate immune system of many frog species. kambonomad.com These peptides are found in the skin secretions that protect the amphibians from pathogenic microorganisms in their environment. imrpress.com

This compound was identified from the skin secretions of the frog Agalychnis litodryas, a species belonging to the Hylidae family. imrpress.com This species was formerly known as Agalychnis spurrelli. imrpress.com Frogs of the subfamily Phyllomedusinae, which includes the genus Agalychnis, are a particularly rich source of a wide variety of AMPs, including numerous dermaseptins. kambonomad.comnih.gov The secretions are typically collected after mild stimulation, such as with norepinephrine, which induces the release of the granular gland contents. mdpi.com

The purification of peptides like this compound from the complex mixture of amphibian skin secretion is predominantly achieved using Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC). nih.govnih.govnih.gov This technique is the method of choice for purifying peptides and small proteins due to its high resolution, speed, and high recovery rates. nih.govnih.gov

The process generally involves the following steps:

Extraction and Clarification : The collected skin secretion is first acidified, often with trifluoroacetic acid (TFA), to inactivate endogenous proteases and then centrifuged to remove cellular debris. nih.gov

Solid-Phase Extraction : The clarified supernatant is often passed through a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge, to concentrate the peptides and remove salts and other hydrophilic molecules. nih.gov

RP-HPLC Separation : The concentrated peptide fraction is then subjected to RP-HPLC. renyi.hu The separation is based on the hydrophobicity of the peptides. renyi.hu A stationary phase, typically a silica-based support with covalently bonded alkyl chains (e.g., C8 or C18), is used in the column. renyi.huresearchgate.net The sample is loaded onto the column in a polar mobile phase (e.g., water with an ion-pairing agent like TFA). The peptides are then eluted by a gradient of increasing concentration of an organic solvent, such as acetonitrile (B52724). nih.govresearchgate.net Peptides with higher hydrophobicity interact more strongly with the stationary phase and thus elute at higher acetonitrile concentrations. renyi.hu The elution of peptides is monitored by UV absorbance, typically at 214 nm. renyi.hu Fractions are collected and assayed for biological activity to identify the peptide of interest. nih.gov

Table 1: Common Parameters for RP-HPLC Purification of Peptides This table is interactive. Users can sort and filter the data.

Parameter Description Common Value/Type
Column Type The stationary phase used for separation. C8 or C18 (octyl or octadecylsilane) bonded to silica. renyi.huresearchgate.net
Mobile Phase A Aqueous solvent, typically acidified. 0.1% Trifluoroacetic Acid (TFA) in water. researchgate.net
Mobile Phase B Organic solvent used to elute peptides. 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. researchgate.net
Elution Method The process of changing mobile phase composition. Linear Gradient (e.g., 0-60% of Mobile Phase B over 30-60 min). renyi.hu
Flow Rate The speed at which the mobile phase passes through the column. 1-2 mL/min for analytical to semi-preparative columns. researchgate.net

| Detection | Method used to detect eluting peptides. | UV Absorbance at 214 nm (peptide bonds). renyi.hu |

Source Organism: Agalychnis litodryas

Molecular Biology of Precursor Encoding

The diversity of dermaseptins arises from a unique genetic blueprint characterized by a highly conserved precursor region and a hypervariable region encoding the mature peptide. uc.pt

The genetic information encoding this compound is deciphered through molecular cloning techniques applied to messenger RNA (mRNA) extracted from the frog's skin. peerj.comembrapa.br A common and efficient method is 'shotgun' cloning. mdpi.compreprints.orgresearchgate.net

This strategy involves:

mRNA Isolation : Polyadenylated mRNA is isolated from the total RNA extracted from skin tissue or secretions. peerj.comnih.gov

cDNA Synthesis : The isolated mRNA is used as a template to synthesize complementary DNA (cDNA) using reverse transcriptase. embrapa.br

RACE-PCR : A 3'-RACE (Rapid Amplification of cDNA Ends) technique is employed. A specially designed oligo(dT)-adapter primer is used to prime the cDNA synthesis from the poly(A) tail of the mRNA. A degenerate sense primer, designed based on the highly conserved signal peptide sequence of other known dermaseptin precursors, is then used in conjunction with the adapter primer to amplify the full coding sequence via the Polymerase Chain Reaction (PCR). peerj.comresearchgate.net

Cloning and Sequencing : The resulting PCR products are cloned into a plasmid vector, and a library of clones is created. These clones are then sequenced to reveal the nucleotide sequences of the various dermaseptin precursors present in the skin. peerj.compreprints.org

Through this process, the cDNA encoding the precursor for this compound can be identified and its amino acid sequence deduced. mdpi.com

Analysis of the cloned cDNA sequences reveals that dermaseptin precursors, including that of this compound, share a characteristic architecture. uc.ptresearchgate.net This structure consists of distinct domains:

N-terminal Preproregion : This region is highly conserved across different dermaseptin precursors, even between different frog species. kambonomad.comuc.pt It is composed of:

A Signal Peptide (approx. 22 amino acids): This hydrophobic sequence directs the nascent polypeptide into the endoplasmic reticulum for secretion. kambonomad.commdpi.com

An Acidic Propiece (approx. 20-25 amino acids): This highly acidic spacer region follows the signal peptide. uc.ptresearchgate.net

A Processing Site : A pair of basic amino acid residues (typically Lys-Arg) is located at the end of the acidic propiece, marking the cleavage site for processing enzymes. uc.pt

C-terminal Domain : This domain is hypervariable and encodes the sequence of the mature antimicrobial peptide. uc.pt The targeted hypermutation in this region is thought to be an evolutionary strategy to generate a diverse arsenal (B13267) of peptides, providing broad protection against a wide range of evolving pathogens. uc.pt

Table 2: Domain Structure of a Typical Dermaseptin Precursor This table is interactive. Users can sort and filter the data.

Domain Approximate Length (Amino Acids) Key Features Function
Signal Peptide 22 Hydrophobic, N-terminal. mdpi.com Targets the precursor for secretion. uc.pt
Acidic Propiece 20-25 Rich in acidic residues (Asp, Glu). researchgate.net Part of the preproregion. uc.pt
Processing Site 2 Dibasic residues (e.g., Lys-Arg). uc.pt Recognition site for proteolytic cleavage. uc.pt

| Mature Peptide | 20-35 | Hypervariable sequence, often cationic and amphipathic. capes.gov.br | The final, biologically active antimicrobial peptide. kambonomad.com |

cDNA Cloning and Sequence Analysis (e.g., 'Shotgun' Cloning)

Biosynthesis and Post-Translational Processing

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). wikipedia.org The biosynthesis is a multi-step process that transforms the initial gene product into the final, active peptide.

Ribosomal Synthesis : The gene encoding the this compound precursor is transcribed into mRNA, which is then translated on ribosomes to produce the full prepro-dermaseptin polypeptide. wikipedia.org

Secretion Pathway Entry : The N-terminal signal peptide guides the precursor into the secretory pathway, beginning with the endoplasmic reticulum. uc.pt The signal peptide is typically cleaved off during this translocation.

Proteolytic Cleavage : Within the trans-Golgi network or secretory granules, prohormone convertases recognize and cleave the precursor at the specific dibasic processing site (e.g., Lys-Arg) located just before the mature peptide sequence. uc.ptnih.gov This cleavage releases the mature this compound peptide from its acidic pro-region. uc.pt

C-terminal Amidation : Many amphibian peptides, including dermaseptins, undergo C-terminal amidation. mdpi.com If the gene sequence for the mature peptide is followed by a glycine (B1666218) residue, this glycine serves as a donor for the amide group in a reaction catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme. This modification often enhances the peptide's biological activity and stability.

These processing steps ensure that the potent, membrane-disrupting peptide is synthesized and stored in an inactive precursor form within the frog's granular glands, only to be released and activated upon secretion. uc.pt

Structural Biology and Conformational Analysis of Dermaseptin Li1

Primary Sequence Homology and Conservation Patterns

The dermaseptin (B158304) family of peptides, found in the skin of Hylidae frogs, is characterized by a "gene-based combinatorial library" of antimicrobial peptides. researchgate.netird.fr These peptides originate from precursors that have a highly conserved N-terminal preprosequence, while the C-terminal domains, which give rise to the mature peptides, are hypervariable. researchgate.netird.fr This hypervariability results in a wide diversity of antimicrobial peptides with different structures and activities. researchgate.net

Dermaseptin-LI1 was isolated from the norepinephrine-stimulated skin secretions of the Lemur leaf frog. researchgate.net Its primary sequence is GLWSKIKEAAKAAGKAALNAVTGLVNQGDQPS. researchgate.net While belonging to the broader dermaseptin family, which includes peptides like dermaseptin-S1 and dermaseptin B1 from other frog species, this compound possesses a unique amino acid sequence. researchgate.netuniprot.orguniprot.org For instance, dermaseptin B2, another member of the family, has a different sequence and is known to kill microorganisms via a "carpet" mechanism. ird.fr

Despite sequence differences, members of the dermaseptin superfamily, including temporins, share some structural characteristics. ird.fr They are synthesized from precursors with a conserved N-terminal region and a variable C-terminal region that encodes the active peptide. ird.fr This shared evolutionary origin leads to some conserved structural motifs and physicochemical properties across the superfamily, even with significant primary sequence divergence. researchgate.netird.fr

Table 1: Primary Sequence of this compound and Related Peptides
PeptideSequenceOrganism
This compoundGLWSKIKEAAKAAGKAALNAVTGLVNQGDQPSHylomantis lemur
Dermaseptin-S1ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQPhyllomedusa sauvagei
Dermaseptin B1ALWENLLKGATKGVLGKLVKGAAAGVAANVVKPhyllomedusa bicolor

Secondary Structure Determination

The secondary structure of this compound, like many antimicrobial peptides, is environmentally dependent. In aqueous solutions, it tends to adopt a random, disordered conformation. researchgate.net However, in the presence of environments that mimic biological membranes, it undergoes a significant conformational change. ird.frresearchgate.netmdpi.com

In membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), this compound exhibits a strong propensity to fold into an α-helical structure. researchgate.netsemanticscholar.orgpreprints.org This conformational transition is a hallmark of many dermaseptins and is crucial for their antimicrobial activity. mdpi.comsemanticscholar.org The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with and disruption of microbial cell membranes. ird.fr The formation of this α-helical structure is driven by the favorable interactions between the peptide's amino acid residues and the membrane-like environment. biorxiv.org For example, cationic residues can initiate the association of the peptide with the negatively charged surface of bacterial membranes, promoting the subsequent folding into an α-helix. semanticscholar.org

Circular dichroism (CD) spectroscopy is a key technique for studying the secondary structure of peptides like this compound. diamond.ac.ukbiorxiv.org CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. diamond.ac.uk

In aqueous solutions, the CD spectrum of this compound is characteristic of a random coil structure, typically showing a single minimum around 200 nm. researchgate.netsemanticscholar.org However, in membrane-mimetic solvents like TFE or in the presence of lipid vesicles, the spectrum changes dramatically. researchgate.netpreprints.org It displays the characteristic signature of an α-helix, with a positive peak around 193 nm and two negative peaks at approximately 208 nm and 222 nm. mdpi.comasm.org The intensity of these peaks can be used to estimate the percentage of α-helical content in the peptide. peerj.com Studies on this compound and its analogs have shown that in a 50:50 mixture of phosphate-buffered saline (PBS) and TFE, the peptide adopts a helical conformation. researchgate.net Similarly, in the presence of lipid vesicles composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG), which mimic bacterial membranes, a helical structure is also observed. researchgate.net

Table 2: Secondary Structure of this compound in Different Environments as Determined by CD Spectroscopy
EnvironmentPredominant Secondary StructureCharacteristic CD Spectral Features
Aqueous Buffer (e.g., PBS)Random Coil / DisorderedMinimum at ~200 nm
Membrane-Mimetic (e.g., TFE, SDS micelles, Lipid Vesicles)α-HelixPositive peak at ~193 nm, Negative minima at ~208 nm and ~222 nm

Alpha-Helical Propensity in Membrane-Mimetic Environments

Insights from Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) Simulations

While CD spectroscopy provides a global view of the secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations offer more detailed, atomic-level insights into the conformation and dynamics of this compound. nih.govfrontiersin.orgnih.gov

The combination of NMR and MD simulations is a powerful approach for characterizing the conformational ensembles of flexible peptides like this compound. nih.govnih.gov NMR can provide experimental restraints, such as inter-proton distances from Nuclear Overhauser Effect (NOE) experiments and dihedral angle restraints from J-couplings, which can be used to guide and validate MD simulations. nih.govresearchgate.net

For dermaseptins and related peptides, NMR studies in membrane-mimetic environments, such as detergent micelles, have been instrumental in determining their three-dimensional structures. These studies have confirmed the formation of amphipathic α-helices and have allowed for the precise orientation of the peptide relative to the membrane to be determined. MD simulations can further complement these findings by providing a dynamic picture of the peptide-membrane interactions, including the initial binding, insertion, and potential pore formation processes. Although specific high-resolution NMR and extensive MD simulation data solely for this compound are not as widely published as for some other AMPs, the general principles derived from studies on the dermaseptin family are applicable. These computational and experimental techniques provide a framework for understanding how the primary sequence of this compound dictates its conformational flexibility and its ultimate antimicrobial function at a molecular level.

Mechanisms of Action at the Molecular and Cellular Level

Membrane-Targeting Mechanisms

The ability of Dermaseptin-LI1 to selectively target and disrupt microbial membranes while showing lower toxicity to mammalian cells is a key feature of its mechanism. nih.govembrapa.br This selectivity is largely attributed to the differences in lipid composition between microbial and mammalian cell membranes. nih.govmdpi.com

The initial contact between this compound and a target cell is governed by electrostatic forces. nih.govresearchgate.net Dermaseptins are cationic peptides, meaning they carry a net positive charge at physiological pH due to the presence of basic amino acid residues. imrpress.com Microbial membranes, in contrast, are typically rich in anionic (negatively charged) components, such as phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharide (LPS). nih.govmdpi.com This charge difference creates a strong electrostatic attraction, drawing the peptide towards the microbial surface. nih.govresearchgate.net

Studies on dermaseptins have shown that their interaction is significantly stronger with negatively charged phospholipid monolayers compared to zwitterionic (neutral) ones, which are more characteristic of mammalian cell membranes. nih.gov This preferential binding is a critical first step in the peptide's antimicrobial action. nih.gov

Following the initial binding, this compound inserts into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death. imrpress.comnih.govill.eu This process of permeabilization involves the formation of transient pores or defects in the membrane, allowing for the leakage of essential ions and metabolites and the dissipation of the membrane potential. nih.govresearchgate.net

The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, is crucial for this step. imrpress.com Once bound to the membrane surface, the peptide can adopt an α-helical structure, facilitating the insertion of its hydrophobic face into the nonpolar core of the lipid bilayer, while the hydrophilic face may line the pore or interact with the lipid headgroups. nih.govresearchgate.net This disruption of the highly organized lipid structure ultimately leads to cell lysis. ill.eu

PeptideTarget Membrane CompositionObserved EffectReference
Dermaseptin (B158304) 01 (DS 01)Negatively charged phospholipids (B1166683) (DPPG)Strong interaction and monolayer expansion nih.gov
Dermaseptin 01 (DS 01)Zwitterionic phospholipids (DPPC)Weak interaction nih.gov
Dermaseptin S9 (Drs S9)Zwitterionic phosphatidylcholine (PC) vesiclesEfficient permeabilization plos.org
Dermaseptin S9 (Drs S9)Anionic phosphatidylglycerol (PG) vesiclesNo significant permeabilization plos.org
Dermaseptin S3(1-16)-NH2Anionic liposomesDeeper insertion and more efficient permeabilization nih.gov
Dermaseptin S3(1-16)-NH2Zwitterionic liposomesShallower insertion nih.gov

Several models have been proposed to describe the precise mechanism by which antimicrobial peptides like dermaseptins disrupt lipid bilayers. The most prominent models are the barrel-stave, toroidal pore, and carpet models. nih.govarxiv.orgasm.orgmdpi.comfrontiersin.org

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the aqueous pore. asm.orgfrontiersin.org

Toroidal Pore Model: This model suggests that the peptides, along with the lipid headgroups, bend and fold inward to create a pore where the water core is lined by both the peptides and the lipid headgroups. arxiv.orgasm.orgroyalsocietypublishing.org This causes significant disruption to the membrane structure. arxiv.org

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govfrontiersin.org Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the bilayer. mdpi.comfrontiersin.org

While the exact model applicable to this compound is not definitively established, studies on the broader dermaseptin family suggest that they may act via the formation of toroidal pores or a carpet-like mechanism. nih.gov The specific mechanism can be dependent on factors such as peptide concentration and the lipid composition of the target membrane. imrpress.com

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a major target for many cationic antimicrobial peptides. nih.gov The negatively charged nature of LPS provides a strong initial binding site for peptides like dermaseptins. nih.gov Some dermaseptins have been shown to bind to LPS, which can neutralize its endotoxic effects and facilitate the subsequent disruption of the bacterial membranes. nih.gov

Glycosaminoglycans (GAGs), which are long, unbranched polysaccharides, are found on the surface of many eukaryotic cells and can also be a target for antimicrobial peptides. nih.govnih.gov The sulfated groups on GAGs contribute to a negative surface charge, which can attract cationic peptides. nih.gov The interaction of some dermaseptins with GAGs has been shown to be important for their activity against certain cancer cell lines. nih.gov

Proposed Models of Membrane Interaction (e.g., Barrel-Stave, Toroidal Pore, Carpet)

Intracellular Mechanisms (where applicable for Dermaseptins/AMPs)

While membrane disruption is considered the primary mechanism of action for most antimicrobial peptides, including dermaseptins, some are known to translocate across the cell membrane and interact with intracellular components. imrpress.comnih.govnii.ac.jp

Once inside the cell, some antimicrobial peptides can interfere with fundamental cellular processes such as DNA replication and protein synthesis. nih.govnii.ac.jp They can bind to nucleic acids or ribosomes, leading to the inhibition of these essential functions and ultimately contributing to cell death. drugbank.commedchemexpress.com While this has been observed for some AMPs, the extent to which this compound specifically utilizes intracellular mechanisms of action requires further investigation. nih.govnii.ac.jp However, the potential for such dual-action mechanisms enhances the therapeutic promise of this class of peptides.

Modulation of Intracellular Signaling Pathways

While direct studies on this compound's modulation of specific intracellular signaling pathways are not extensively detailed in the provided search results, the broader family of dermaseptins is known to influence various cellular signaling cascades. For instance, some dermaseptins are capable of initiating intracellular signaling pathways that can be triggered either within the cell or by cell surface receptors. tesisenred.netebi.ac.uk The activity of some peptides in this family has been linked to G protein-sensitive pathways, affecting Rho G proteins, and some are involved in G protein-insensitive pathways that utilize cAMP. mdpi.com

In a broader context of antimicrobial peptides, some, like PD-L1, have been shown to possess an intracellular domain with a specific signaling motif (TSS) that is crucial for chemokine-mediated cell migration. nih.govnih.gov This involves downstream signaling of the Gα subunit of the heterotrimeric G protein complex, leading to ERK phosphorylation and actin polymerization. nih.gov While this is not this compound, it illustrates the potential for peptides to have intricate intracellular signaling roles beyond simple membrane disruption. Further research is needed to elucidate the specific intracellular signaling pathways directly modulated by this compound.

Cell Death Pathways in Antiproliferative Activity

This compound and its related family members employ multiple strategies to induce cell death in target cells, primarily through the induction of apoptosis and, in some contexts, necrosis. nih.govuonbi.ac.ke The specific pathway activated can be concentration-dependent. nih.govnih.gov

Apoptosis Induction (Mitochondrial-Related and Death Receptor Pathways)

This compound and other dermaseptins are known to induce apoptosis, a form of programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org

The mitochondrial-related (intrinsic) pathway is a significant mechanism for the anticancer activity of several dermaseptins. nih.govspandidos-publications.com This pathway is initiated by events such as the opening of the mitochondrial permeability transition pore (mPTP) in the inner mitochondrial membrane. spandidos-publications.com Studies on dermaseptin-PS1, for example, have shown that at lower concentrations, it induces apoptosis via a mitochondrial-related signal pathway in human glioblastoma cells. nih.govnih.gov This involves the activation of key apoptotic proteins such as cytochrome c, caspase-9, and caspase-3. frontiersin.org Another dermaseptin, S3(1-16), has been shown to interact with DNA and cause DNA damage, a known trigger for apoptosis. yeastgenome.org

The death receptor (extrinsic) pathway is another route through which dermaseptins can trigger apoptosis. frontiersin.org This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, which belong to the tumor necrosis factor (TNF) receptor superfamily. bosterbio.comunil.chfrontiersin.org This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspases, such as caspase-8 and caspase-10, forming the death-inducing signaling complex (DISC). bosterbio.comunil.chjax.org Activated initiator caspases then cleave and activate downstream effector caspases, like caspase-3, leading to the execution of apoptosis. unil.chsciensage.info Research on a dermaseptin showed a significant up-regulation of Fas and FasL, key components of the death receptor pathway, in lung cancer cells. frontiersin.org

The following table summarizes the key molecules involved in the apoptosis induction by dermaseptins.

PathwayKey MoleculesFunction
Mitochondrial-Related (Intrinsic) Cytochrome cReleased from mitochondria, activates caspases
Caspase-9Initiator caspase in the intrinsic pathway
Caspase-3Effector caspase, executes apoptosis
Death Receptor (Extrinsic) Fas, FasLDeath receptor and its ligand
FADDAdaptor protein
Caspase-8, Caspase-10Initiator caspases in the extrinsic pathway

Necrosis Induction

In addition to apoptosis, dermaseptins can also induce necrosis, a form of cell death characterized by cell swelling and membrane rupture. nih.gov The induction of necrosis by dermaseptins is often associated with their ability to disrupt the cell membrane. nih.govpeerj.com For instance, Dermaseptin B2 has been reported to cause cell death in prostate cancer cells primarily through necrosis rather than apoptosis, as evidenced by a rapid increase in cytosolic lactate (B86563) dehydrogenase, no activation of caspase-3, and no changes in mitochondrial membrane potential. uonbi.ac.keplos.org Confocal microscopy revealed that Dermaseptin B2 interacts with the tumor cell surface, aggregates, and penetrates the cells, leading to membrane lysis. plos.org Similarly, Dermaseptin-PS1 was found to disrupt the cell membranes of human glioblastoma cells at higher concentrations, leading to necrosis. nih.govnih.gov

The choice between apoptosis and necrosis as the primary cell death mechanism for dermaseptins appears to be influenced by the peptide's concentration and the specific cell type. nih.govnih.govpeerj.com

Structure Activity Relationship Sar and Rational Design of Dermaseptin Li1 Analogues

Influence of Amino Acid Composition and Sequence on Bioactivity

The specific sequence of amino acids is the primary determinant of a peptide's structure and function. For Dermaseptin-LI1, there are conflicting reports regarding its primary structure, with different databases attributing different sequences and origins to the peptide. This highlights the complexity and diversity within the dermaseptin (B158304) family.

One database identifies this compound as a 28-amino acid peptide from the frog Phyllomedusa hypochondrialis. cpu-bioinfor.org Another reports a 32-amino acid sequence isolated from Agalychnis lemur. dbaasp.org The differences in amino acid composition between these reported sequences would lead to variations in their physicochemical properties and, consequently, their biological activities.

Table 1: Reported Amino Acid Sequences for this compound
Source OrganismSequenceLengthDatabase Reference
Phyllomedusa hypochondrialisAVWKDFLKNIGKAAGKAVLNSVTDMVNE28DRAMP cpu-bioinfor.org
Agalychnis lemurGLWSKIKEAAKAAGKAALNAVTGLVNQGDQPS32DBAASP dbaasp.org

Key features of dermaseptin sequences include a high proportion of basic (cationic) and hydrophobic amino acids, which is essential for their antimicrobial action. researchgate.net Many members of the dermaseptin family possess a conserved tryptophan (Trp) residue near the N-terminus, which is thought to play a role in anchoring the peptide to the microbial membrane. peerj.com The distribution of polar and nonpolar residues along the peptide chain allows for the formation of an amphipathic α-helix, a structural motif critical for membrane disruption. nih.govpeerj.com

Role of Hydrophobicity and Net Charge in Activity and Selectivity

The interplay between hydrophobicity and net positive charge is a defining characteristic of dermaseptins and a critical factor in their biological activity and selectivity.

Net Charge: A net positive charge is fundamental for the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. peerj.com Increasing the cationicity of dermaseptin analogues, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys), has been shown to enhance antimicrobial activity and broaden the spectrum of targeted pathogens. peerj.com For example, substituting a tryptophan for a lysine at position 3 and a serine for a lysine at position 4 in Dermaseptin B2 resulted in a derivative with low toxicity. mdpi.com

Hydrophobicity: While the net charge governs the initial binding, hydrophobicity drives the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. peerj.com However, an excess of hydrophobicity can be detrimental. Highly hydrophobic peptides may self-aggregate in aqueous solution, which can reduce their effective concentration and limit their ability to reach the target membrane. nih.gov This phenomenon was observed with the native Dermaseptin S4, which showed limited activity likely due to its high level of self-assembly. nih.gov Therefore, a delicate balance between charge and hydrophobicity is required to maximize efficacy while minimizing off-target effects like hemolysis.

Studies on Dermaseptin S4 derivatives have demonstrated that increasing the net charge can reduce excessive hydrophobicity, thereby limiting aggregation and enhancing antibacterial activity. nih.gov

Strategies for Peptide Engineering and Modification

Rational design strategies are employed to optimize the natural properties of dermaseptins, aiming to create analogues with improved potency, selectivity, and stability.

Truncation: This strategy involves systematically shortening the peptide chain from either the N- or C-terminus to identify the minimal sequence required for activity. Studies on a generic dermaseptin revealed that the N-terminal α-helical domain (residues 1-18) is primarily responsible for its antimicrobial properties. nih.gov Further research on Dermaseptin S4 showed that C-terminal truncation could modulate its bioactivity. nih.gov While initial truncation of 12 residues from the C-terminus of a Dermaseptin S4 analogue led to a derivative with low toxicity mdpi.com, further shortening of the peptide chain eventually resulted in a gradual loss of potency nih.gov. This suggests that while the entire sequence may not be necessary, a critical length is required to maintain the structural integrity needed for action.

Site-Directed Amino Acid Substitutions: This technique involves replacing specific amino acids to fine-tune the peptide's properties.

Increasing Cationicity: As mentioned, replacing neutral or acidic residues with basic ones like lysine can boost antimicrobial potency. peerj.com

Altering Flexibility: Introducing residues like glycine (B1666218) can create a "hinge" in the peptide's structure, potentially influencing its interaction with the membrane.

Table 2: Examples of Engineering Strategies in Dermaseptin Analogues
Peptide FamilyModification StrategyObservationReference
DermaseptinN-terminal truncationDeletion of the first two amino acids slightly reduced activity; further truncation abolished it. nih.gov
Dermaseptin S4C-terminal truncationTruncation to a 14-residue derivative initially increased potency, but further shortening led to activity loss. nih.gov
Dermaseptin S4Lysine substitutionIncreased net positive charge, which reduced hydrophobicity and enhanced activity. nih.gov
Dermaseptin B2Double Lysine substitution (W3K, S4K)Resulted in a peptide with low toxicity. mdpi.com

Another advanced strategy involves creating fusion peptides by linking a bioactive peptide to a carrier peptide that can facilitate its entry into cells. Cell-penetrating peptides (CPPs), such as the TAT peptide derived from the HIV-1 trans-activator of transcription, are known for their ability to traverse cell membranes.

A study demonstrated the power of this approach by designing a truncated 13-mer dermaseptin analogue, DP-1. peerj.com On its own, DP-1 exhibited low antimicrobial activity. However, when fused to the TAT peptide (creating the fusion peptide DP-2), the resulting molecule showed a remarkable enhancement in antimicrobial and antitumor activity, without a significant increase in toxicity to normal human cells. peerj.com This indicates that the N-terminus of dermaseptins is crucial for their bioactivity and that the addition of a CPP like TAT can significantly improve the biological activity of a dermaseptin-based peptide. peerj.com This strategy holds promise for developing this compound analogues with enhanced therapeutic potential.

Advanced Research Methodologies and Analytical Techniques for Dermaseptin Li1 Studies

Biophysical Characterization of Peptide-Membrane Interactions

Understanding how Dermaseptin-LI1 interacts with cell membranes is fundamental to deciphering its antimicrobial and anticancer activities. Biophysical techniques are employed to characterize these interactions at a molecular level.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor molecular interactions in real-time. youtube.comcriver.com In the context of this compound studies, SPR is utilized to quantify the binding affinity and kinetics between the peptide and model lipid membranes, which mimic the composition of bacterial or cancer cell membranes. nih.govfrontiersin.org

The core principle of SPR involves immobilizing a target molecule, such as a lipid vesicle, onto a sensor chip. criver.com A solution containing the analyte, in this case, this compound, is then flowed over the sensor surface. criver.com The binding of the peptide to the immobilized lipids causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. youtube.com This change is proportional to the mass of the bound peptide. youtube.com The resulting data is presented as a sensorgram, which plots the binding response against time. criver.com

From the sensorgram, key kinetic parameters can be determined:

Association rate constant (k_a): This describes the rate at which the peptide binds to the lipid membrane. criver.com

Dissociation rate constant (k_d): This indicates the rate at which the peptide-lipid complex dissociates. criver.com

Equilibrium dissociation constant (K_D): Calculated from the ratio of k_d to k_a, this value reflects the strength of the binding interaction. A lower K_D value signifies a higher binding affinity. nih.gov

SPR assays can also provide information on the specificity of the interaction by testing the peptide's binding to different types of lipid compositions, such as those mimicking bacterial (negatively charged) versus mammalian (zwitterionic) cell membranes. frontiersin.org However, it's important to note that non-specific interactions with the dextran (B179266) layer of some sensor chips can occur, which may complicate data interpretation. embrapa.br

Fluorescence-Based Membrane Permeabilization Assays

Fluorescence-based assays are crucial for determining the ability of this compound to disrupt the integrity of cell membranes. These assays typically use fluorescent dyes that are sensitive to changes in the membrane's permeability.

One common approach involves the use of N-Phenyl-1-naphthylamine (NPN), a hydrophobic fluorescent probe. researchgate.netresearchgate.net NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent when it enters the hydrophobic interior of a cell membrane. researchgate.net In a typical experiment, bacterial cells are incubated with this compound, followed by the addition of NPN. If the peptide damages the outer membrane, NPN can partition into the lipid bilayer, resulting in a measurable increase in fluorescence. researchgate.netresearchgate.net This allows for the real-time monitoring of outer membrane permeabilization.

Another widely used method is the cytoplasmic membrane depolarization assay, which often employs the fluorescent dye propidium (B1200493) iodide (PI). semanticscholar.org PI is a nucleic acid stain that cannot cross the membrane of live cells. semanticscholar.org However, if this compound compromises the cytoplasmic membrane, PI can enter the cell and bind to DNA, leading to a significant increase in fluorescence. semanticscholar.org This method provides a clear indication of membrane damage leading to cell death. semanticscholar.org

Cellular and Microbiological Assays

To evaluate the biological activity of this compound, a variety of cellular and microbiological assays are performed. These assays provide quantitative data on the peptide's efficacy against microorganisms and its effects on cell proliferation.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard assays used to quantify the antimicrobial potency of a compound like this compound.

MIC: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. microbe-investigations.comqlaboratories.com This is typically determined using a broth microdilution method, where a standardized inoculum of bacteria is exposed to serial dilutions of the peptide in a 96-well plate. bmglabtech.com After incubation, the lowest concentration that shows no visible turbidity is recorded as the MIC. microbe-investigations.com

MBC: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. qlaboratories.comcreative-diagnostics.com To determine the MBC, an aliquot from the wells of the MIC assay that show no visible growth is subcultured onto an antibiotic-free agar (B569324) medium. qlaboratories.combmglabtech.com After incubation, the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum is the MBC. creative-diagnostics.com

The ratio of MBC to MIC can provide insight into whether the peptide is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. qlaboratories.com

Table 1: Example of MIC and MBC Data for this compound Analogs

PeptideTarget OrganismMIC (µM)MBC (µM)
Dermaseptin-SS1 E. coli8>32
14V5K (analog) E. coli48
Dermaseptin (B158304) B2 A. baumannii3.125-12.5 µg/mL6.25-25 µg/mL

This table is interactive. You can sort and filter the data.

Cell Proliferation and Viability Assays (e.g., MTT, Colony Formation)

To assess the potential anticancer activity of this compound, cell proliferation and viability assays are conducted on cancer cell lines.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Metabolically active cells have mitochondrial dehydrogenase enzymes that can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. archivesofmedicalscience.com A decrease in absorbance in cells treated with this compound would indicate a reduction in cell viability or proliferation. archivesofmedicalscience.com

Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony. It is a measure of a cell's reproductive integrity. plos.org Cancer cells are seeded at a low density and treated with various concentrations of this compound. After a period of incubation, the number of colonies formed is counted. A reduction in the number of colonies in treated cells compared to untreated controls indicates that the peptide inhibits the long-term proliferative capacity of the cancer cells. researchgate.netplos.org For example, studies on Dermaseptin B2 showed a significant inhibition of colony formation in PC3 and MDA-MB231 cancer cell lines. plos.org

Time-Kill Kinetic Studies

Time-kill kinetic studies provide a dynamic picture of the antimicrobial activity of this compound over time. These assays measure the rate at which the peptide kills a bacterial population.

In a typical time-kill assay, a standardized inoculum of bacteria is exposed to a specific concentration of the peptide (often multiples of the MIC). nih.gov At various time points, aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). nih.gov The results are plotted as the log10 of CFU/mL versus time. These curves can reveal how quickly the peptide exerts its bactericidal effect. For instance, some dermaseptin analogs have been shown to eliminate a bacterial population within an hour of incubation at concentrations equivalent to the MIC. nih.gov A rapid killing rate is a desirable characteristic for an antimicrobial agent. nih.gov

Advanced Microscopy Techniques (e.g., Confocal Laser Scanning Microscopy)

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the three-dimensional reconstruction of a sample by acquiring optical sections. This methodology is particularly valuable in studying the interactions of antimicrobial peptides (AMPs) like this compound with target cells. CLSM can be employed to visualize the localization and accumulation of fluorescently-labeled this compound on or within bacterial or fungal cells, providing insights into its mechanism of action. nih.govasm.org

In studies of other antimicrobial peptides, CLSM has been instrumental in demonstrating how these molecules interact with and disrupt microbial membranes. For instance, by labeling the peptide and the cell membrane with different fluorophores, researchers can observe the process of membrane permeabilization in real-time. mdpi.com This technique can elucidate whether this compound acts primarily on the cell surface or if it penetrates the cell to reach intracellular targets. asm.orgrsc.org

Furthermore, CLSM can be used in conjunction with model membrane systems, such as giant unilamellar vesicles (GUVs), to study the peptide's interaction with lipids of varying compositions. nih.govnih.gov This allows for a detailed analysis of how factors like membrane charge and fluidity influence the binding and disruptive activity of this compound. nih.gov The kinetics of peptide internalization can also be quantified by measuring the mean fluorescence intensity within the vesicles over time. nih.govnih.gov

Key applications of CLSM in this compound research would include:

Localization: Determining the specific sites of peptide accumulation on or within microbial cells.

Membrane Permeabilization: Visualizing the disruption of the cell membrane integrity.

Intracellular Targeting: Tracking the peptide's journey inside the cell to identify potential intracellular targets.

Biofilm Interactions: Assessing the peptide's ability to penetrate and act on microbial biofilms. mdpi.com

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. In the context of this compound research, it is particularly useful for investigating the peptide's potential anticancer properties by assessing its effects on apoptosis (programmed cell death) and the cell cycle. researchgate.netresearchgate.netspandidos-publications.com

When studying the effects of antimicrobial peptides on cancer cells, flow cytometry can be used to quantify the percentage of cells undergoing apoptosis. mdpi.comresearchgate.net This is often achieved using assays like Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. researchgate.net

Moreover, flow cytometry can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comspandidos-publications.com By treating cancer cells with this compound and staining their DNA with a fluorescent dye, researchers can determine if the peptide induces cell cycle arrest at a specific phase, which is a common mechanism for anticancer agents. spandidos-publications.com Studies on other AMPs have shown that they can induce cell cycle arrest, for example, in the S phase or G0/G1 phase, thereby inhibiting tumor cell proliferation. mdpi.comspandidos-publications.com

Table 1: Application of Flow Cytometry in Antimicrobial Peptide Research

Analytical ApplicationMethodTypical Findings with Antimicrobial PeptidesRelevance for this compound
Apoptosis Quantification Annexin V/PI StainingIncreased percentage of apoptotic cells in a dose- and time-dependent manner. mdpi.comresearchgate.netTo determine if this compound induces apoptosis in cancer cells. arvojournals.org
Cell Cycle Analysis DNA content staining (e.g., with Propidium Iodide)Arrest of the cell cycle at specific phases (e.g., G0/G1, S, or G2/M). mdpi.comspandidos-publications.comTo investigate if this compound inhibits cancer cell proliferation by halting the cell cycle.
Mitochondrial Membrane Potential JC-1 StainingA shift from red to green fluorescence, indicating loss of mitochondrial membrane potential. arvojournals.orgTo explore if this compound triggers the intrinsic pathway of apoptosis.
Caspase Activation Fluorescently-labeled caspase inhibitorsIncreased fluorescence indicating the activation of caspases, key mediators of apoptosis. arvojournals.orgTo determine the specific apoptotic pathway activated by this compound.

Molecular Biology and Bioinformatics Approaches

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are fundamental bioinformatic tools for studying the evolutionary relationships and conserved functional domains of peptides like this compound. nih.govresearchgate.net Multiple sequence alignment (MSA) of this compound with other members of the dermaseptin family can reveal conserved regions that are likely crucial for their antimicrobial or other biological activities. nih.govresearchgate.net These conserved motifs can guide the design of synthetic analogs with enhanced potency or specificity.

Phylogenetic analysis, often visualized as a phylogenetic tree, illustrates the evolutionary divergence of related peptides. bioinformatics.nl By constructing a phylogenetic tree of dermaseptins from various frog species, researchers can trace the evolutionary history of this compound and infer potential functional similarities with more extensively characterized dermaseptins. researchgate.netnih.gov For example, if this compound clusters closely with a dermaseptin known for potent antifungal activity, it would be a strong indicator that this compound may also possess similar properties. nih.gov

Table 2: Representative Dermaseptin Sequences for Alignment

Peptide NameSource OrganismAmino Acid Sequence
This compound Pithecopus hypochondrialisALWKDILKNVGKAAGKAVALNAVTGMVNE
Dermaseptin-S1 Phyllomedusa sauvagiiALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ
Dermaseptin-B2 Phyllomedusa bicolorAMWSGMKSVAGKAALNAVAGLVNE
Dermaseptin-PH Pithecopus hypochondrialisGLWSKIKEVGKEAAKAAAKAAGKAALNAVTGVVNQ

Note: The sequences are presented for illustrative purposes of alignment studies.

Utilization of Antimicrobial Peptide Databases

A wealth of information on antimicrobial peptides is curated in specialized online databases. These resources are invaluable for the study of this compound, providing a centralized location for sequence data, predicted physicochemical properties, known biological activities, and links to relevant literature. wikipedia.orgdbaasp.org

Major antimicrobial peptide databases include:

Antimicrobial Peptide Database (APD): One of the most comprehensive databases, containing detailed information on thousands of natural and synthetic AMPs, including their source, sequence, structure, and biological activities.

Database of Antimicrobial Activity and Structure of Peptides (DBAASP): This database focuses on the relationship between peptide structure and antimicrobial activity, providing data on specific activities against various target organisms and information on synergistic effects. dbaasp.org

Collection of Antimicrobial Peptides (CAMP): This resource includes sequences, structures, and family-specific signatures of AMPs, along with tools for their analysis and prediction. nih.gov

Data Repository of Antimicrobial Peptides (DRAMP): A database that collects information on both natural and patented antimicrobial peptides. mdpi.com

dbAMP: This database provides a platform for exploring AMPs with functional activities and physicochemical properties from transcriptome and proteome data. mdpi.com

Researchers studying this compound can leverage these databases to compare its sequence and predicted properties with those of other AMPs, identify potential homologues, and gain insights into its likely mechanisms of action. wikipedia.orgmdpi.com These databases also serve as a crucial starting point for designing novel peptide-based therapeutics inspired by the structure and function of this compound. dbaasp.org

Evolutionary Context and Comparative Analysis Within the Dermaseptin Superfamily

Phylogenetic Relationships and Ancestry of Dermaseptins within Hylid Frogs

The evolutionary history of the dermaseptin (B158304) superfamily is characterized by repeated gene duplications of an ancestral gene that is estimated to be approximately 150 million years old. researchgate.net This initial duplication was followed by focal hypermutations within the region of the gene that codes for the mature peptide. researchgate.netnih.govtcdb.org This process, driven by positive or diversifying selection, has led to the incredible diversity of dermaseptin peptides observed today. researchgate.netnih.govkambonomad.com

A key feature that unites the dermaseptin superfamily is the highly conserved nature of the N-terminal preprosequence of their precursor proteins. sci-hub.se This conserved region, which includes a signal peptide and an acidic prosequence, stands in stark contrast to the highly variable C-terminal domain that corresponds to the mature antimicrobial peptide. sci-hub.se It is this conserved preproregion that serves as the hallmark of the dermaseptin superfamily, allowing for the identification of evolutionary relationships between peptides that have vastly different structures and functions. sci-hub.se

The dermaseptin superfamily is comprised of several distinct families, including dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, phylloxins, and hyposins, among others. researchgate.netnih.govtcdb.org These families are grouped based on structural characteristics. sci-hub.se For instance, dermaseptins sensu stricto often share a conserved tryptophan (Trp) residue at position 3 and a consensus motif in their mid-region. sci-hub.se Dermaseptin-LI1 has been identified from the skin secretions of frogs from the Phyllomedusa genus, a group known for producing a rich variety of dermaseptins. cpu-bioinfor.orgimrpress.com

The phylogenetic analysis of preprodermaseptin gene sequences from various hylid and ranin frog species has provided insights into the evolutionary strategies that have generated this vast arsenal (B13267) of peptide antibiotics. researchgate.net The hyperdivergence of modern antimicrobial peptides is a direct result of these repeated gene duplications and accelerated mutations, likely facilitated by an error-prone DNA polymerase. researchgate.net This evolutionary strategy provides frogs with a robust defense mechanism against a wide range of microbial threats. researchgate.net

Functional Divergence among Dermaseptin Variants and Paralogs

Gene duplication is a major driving force in the evolution of new gene functions. Following a duplication event, the resulting paralogous genes can undergo functional divergence, where one or both copies acquire a new function or a sub-function of the ancestral gene. numberanalytics.comnih.govnih.gov This process is evident within the dermaseptin superfamily, where different paralogs exhibit distinct antimicrobial activities and target specificities.

The functional divergence among dermaseptin variants is often correlated with the ratio of non-synonymous to synonymous nucleotide substitutions (dN/dS). oup.com A high dN/dS ratio is indicative of positive selection, suggesting that mutations that alter the amino acid sequence of the peptide have been favored by natural selection, likely due to the advantage they confer in combating evolving microbial pathogens. oup.com Studies have shown a positive correlation between this ratio and the divergence in bacteria-killing activity among antimicrobial peptides, indicating that positive selection is a key driver of their functional diversification. oup.comresearchgate.net

Paralogous dermaseptins within the same species or in closely related species can display significant differences in their antimicrobial spectrum. For example, Dermaseptin-L1 and Phylloseptin-L1, both from the lemur leaf frog (Hylomantis lemur), exhibit different activities; Dermaseptin-L1 is active against E. coli, while Phylloseptin-L1 is potent against S. aureus. scielo.sa.crucr.ac.cr This functional specialization allows for a broader range of protection against different types of microorganisms.

The presence of multiple, functionally distinct dermaseptin paralogs in the skin secretions of a single frog species provides a combinatorial defense system. kambonomad.com These peptides can act individually or synergistically to provide enhanced protection against a wide array of pathogens. tcdb.org This diversity minimizes the likelihood of microorganisms developing resistance to any single peptide. researchgate.net

Comparative Studies with Other Amphibian Host-Defense Peptides (e.g., Phylloseptins, Plasticins, Temporins)

Comparative analyses of this compound and other members of the dermaseptin superfamily with other amphibian host-defense peptides highlight both common evolutionary origins and divergent functional pathways.

Phylloseptins: Phylloseptins are another family within the dermaseptin superfamily. researchgate.netnih.govtcdb.org Like dermaseptins, they are derived from precursors with a conserved preproregion. sci-hub.se However, they have distinct structural features. nih.gov While some phylloseptins show broad-spectrum antimicrobial activity, others exhibit more specialized functions. nih.gov For instance, Phylloseptin-L1 from Hylomantis lemur is highly potent against the Gram-positive bacterium Staphylococcus aureus, whereas Dermaseptin-L1 from the same species is more effective against the Gram-negative bacterium Escherichia coli. scielo.sa.crucr.ac.crnih.gov This demonstrates functional partitioning between different peptide families originating from the same superfamily.

Plasticins: Plasticins are another distinct family within the dermaseptin superfamily, characterized by being rich in glycine (B1666218) and leucine (B10760876) residues. nih.govkambonomad.com They share the same conserved precursor structure as dermaseptins but have very different physicochemical properties. kambonomad.com The evolutionary relationship between dermaseptins and plasticins, which would not be apparent based on the mature peptide sequences alone, is a clear indicator of the divergent evolution that has occurred within this superfamily. sci-hub.se

Temporins: Temporins are a family of small, hydrophobic antimicrobial peptides primarily found in ranid frogs, but their precursors share structural features with those of the dermaseptin superfamily. nih.gov They are among the shortest antimicrobial peptides known, typically consisting of 10-14 amino acids. tcdb.org In contrast to many dermaseptins, temporins often have a low net positive charge. nih.gov Temporins exhibit a broad range of activities, with some being potent against Gram-positive bacteria, while others have wider spectrums that include Gram-negative bacteria and yeasts. nih.govacs.org The structural and functional differences between the larger, more charged dermaseptins and the smaller, more hydrophobic temporins illustrate the diverse evolutionary trajectories that have been taken to generate effective antimicrobial defenses in different frog lineages.

Future Research Directions and Pre Clinical Therapeutic Potential of Dermaseptin Li1

Further Elucidation of Undetermined Mechanisms of Action (e.g., antidiabetic)

While the antimicrobial properties of many dermaseptins are attributed to their ability to disrupt microbial cell membranes, the precise mechanisms underlying all of their biological effects are not fully understood. nih.gov A key area for future investigation is the potential antidiabetic activity of Dermaseptin-LI1.

Studies have shown that this compound, along with another dermaseptin (B158304), Dermaseptin-B4, can stimulate the release of insulin (B600854) from clonal rat pancreatic beta-cells (BRIN-BD11). researchgate.net However, the exact pathway through which this insulin secretion is induced remains undetermined. researchgate.netmdpi.com Further research is needed to clarify whether this compound acts on specific receptors on beta-cells, influences ion channel activity, or utilizes other signaling pathways to promote insulin release. Understanding this mechanism is crucial for evaluating its potential as a novel therapeutic agent for type 2 diabetes. researchgate.netresearchgate.net

Exploration of Novel Biomedical Applications and Therapeutic Targets

Beyond its established antimicrobial and potential antidiabetic effects, this compound and other dermaseptins are being explored for a variety of other biomedical applications. nih.gov The broad bioactivity of this peptide family suggests that this compound could have untapped therapeutic potential in several areas.

Anticancer Activity: Several members of the dermaseptin family have demonstrated cytotoxic effects against various cancer cell lines. spandidos-publications.commdpi.comnih.gov For example, Dermaseptin L1 has been shown to be cytolytic to HepG2 (human liver cancer) cells. spandidos-publications.com Other dermaseptins have shown activity against prostate cancer, lung cancer, and glioblastoma cell lines. nih.govnih.govmdpi.com The proposed mechanism for some dermaseptins involves pore formation in the cancer cell membrane, while others may induce apoptosis through mitochondrial-related pathways. nih.govmdpi.comnih.gov Future studies should investigate the specific anticancer potential of this compound against a range of human cancer cell lines and elucidate its mechanism of action.

Antiviral Properties: Some dermaseptins have exhibited antiviral activity. For instance, Dermaseptin 01 has been shown to be effective against Dengue virus type 2. unirioja.es The potential of this compound as an antiviral agent against a spectrum of viruses warrants further investigation.

Immunomodulatory Effects: Certain dermaseptins have demonstrated the ability to modulate the immune system. nih.govnih.gov Dermaseptin-01, for example, has been shown to increase the phagocytic capacity of macrophages. eurekaselect.com Research into the immunomodulatory effects of this compound could reveal its potential in treating diseases with an inflammatory component or as an adjuvant in vaccines.

Strategies for Enhancing Efficacy and Selectivity in Pre-clinical Models

A significant hurdle in the development of peptide-based therapeutics is optimizing their efficacy and selectivity. wuxiapptec.com While natural peptides like this compound possess potent biological activities, modifications can often enhance their therapeutic profile.

Structural Modifications: The antimicrobial and anticancer activities of dermaseptins are linked to their α-helical structure and cationic nature. nih.gov Strategies such as amino acid substitution can be employed to increase the net positive charge or optimize the amphipathic nature of the peptide, potentially leading to enhanced activity and selectivity. semanticscholar.orgresearchgate.net Truncation of the peptide to create shorter, "minimized" versions can also be explored to identify the core sequence responsible for activity while potentially reducing toxicity. semanticscholar.org

Drug Delivery Systems: The use of nanocarrier-based drug delivery systems offers a promising approach to improve the therapeutic efficacy of peptides like this compound. mdpi.com Encapsulating the peptide in nanoparticles, such as liposomes or alginate nanoparticles, can protect it from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells. nih.govmdpi.com For example, loading Dermaseptin-PP into a thermosensitive gel has been shown to enhance its local antitumor effect in combination with other chemotherapeutic agents. researchgate.net

StrategyDescriptionPotential Benefit for this compound
Amino Acid Substitution Replacing specific amino acids in the peptide sequence.Enhance antimicrobial/anticancer activity, improve selectivity for target cells, and increase stability.
Peptide Truncation Creating shorter versions of the peptide to identify the minimal active sequence.Reduce production cost and potentially decrease toxicity while retaining activity.
Nanoparticle Encapsulation Enclosing the peptide within nanocarriers like liposomes or polymeric nanoparticles.Protect from enzymatic degradation, improve bioavailability, and enable targeted delivery. mdpi.com
Conjugation Attaching molecules like polyethylene (B3416737) glycol (PEG) or lipids.Increase half-life in circulation and reduce renal clearance. ethz.ch

Addressing Challenges in Peptide-Based Drug Discovery Research

The journey of a peptide from a promising lead compound to a clinically approved drug is fraught with challenges. ethz.chconceptlifesciences.comresearchgate.net These hurdles are common to most peptide therapeutics and will need to be addressed for the successful development of this compound.

Stability and Degradation: Peptides are often susceptible to enzymatic degradation in the body, leading to a short half-life. wuxiapptec.comconceptlifesciences.com Chemical modifications such as cyclization, using D-amino acids instead of L-amino acids, and terminal modifications can enhance stability by making the peptide more resistant to proteases. ethz.chconceptlifesciences.com

Bioavailability and Clearance: Due to their size and hydrophilic nature, peptides generally have poor oral bioavailability and are rapidly cleared by the kidneys. conceptlifesciences.com Strategies to overcome this include conjugation to larger molecules like proteins or polymers (e.g., PEGylation) to increase their size and prolong circulation time. ethz.ch

Manufacturing and Cost: The synthesis and purification of peptides, especially complex ones, can be costly and challenging to scale up for commercial production. international-biopharma.com Advances in solid-phase peptide synthesis (SPPS) and other manufacturing techniques are helping to mitigate these issues. international-biopharma.com

Immunogenicity: As with any foreign substance introduced into the body, peptides have the potential to elicit an immune response. conceptlifesciences.com Careful design and modification of the peptide sequence can help to minimize its immunogenic potential. contractpharma.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.